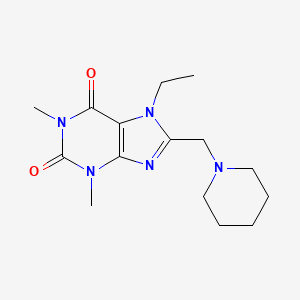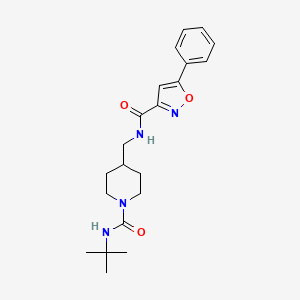
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, which is a widely used structural motif in medicinal chemistry . Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . The tert-butylcarbamoyl group and the phenylisoxazole group are also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For similar compounds, properties such as solubility, melting point, boiling point, and stability under various conditions would be of interest .科学的研究の応用
Structure-Activity Relationships in Drug Design
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide and its derivatives have been explored for their potential therapeutic applications through the study of structure-activity relationships (SARs). For instance, the exploration of pyrazole derivatives as cannabinoid receptor antagonists highlights the critical structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents that contribute to the compound's pharmacological profile. This research underscores the importance of molecular modifications in enhancing drug specificity and potency, laying the groundwork for developing targeted therapies with minimized side effects (Lan et al., 1999).
Electroactive Polymer Synthesis
The compound has also been involved in the synthesis of electroactive polyamides with pendent carbazole groups, demonstrating significant thermal stability and electrochromic properties. These materials, which can switch colors upon electrical stimulation, show promise for applications in smart windows, displays, and other electronic devices. The inclusion of tert-butyl substituents on the active sites of the carbazole unit has been shown to enhance the redox-stability and electrochromic performance of these polymers, highlighting the compound's role in advancing materials science (Hsiao et al., 2013).
Synthesis of Nociceptin Antagonists
Research into the asymmetric synthesis of specific intermediates for nociceptin antagonists sheds light on the compound's utility in medicinal chemistry. Efficient synthesis methods have been developed for producing enantiomerically pure intermediates, crucial for the synthesis of nociceptin antagonists. This work is pivotal in the quest for new pain management therapies, demonstrating the compound's versatility in synthesizing biologically active molecules (Jona et al., 2009).
Development of Antipsychotic Agents
Investigations into heterocyclic carboxamides, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, have explored their potential as antipsychotic agents. By evaluating their binding to dopamine and serotonin receptors and their efficacy in vivo, researchers have identified promising compounds for further development. This research contributes to the ongoing search for safer and more effective antipsychotic medications, highlighting the compound's relevance in neuroscience and pharmacology (Norman et al., 1996).
将来の方向性
特性
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)23-20(27)25-11-9-15(10-12-25)14-22-19(26)17-13-18(28-24-17)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVQXAEVKXSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

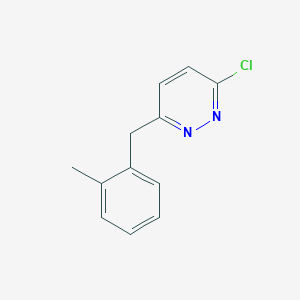
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)
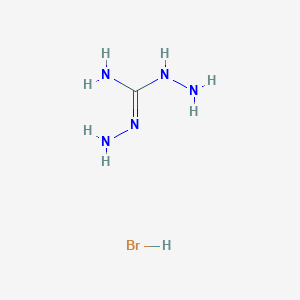
![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)
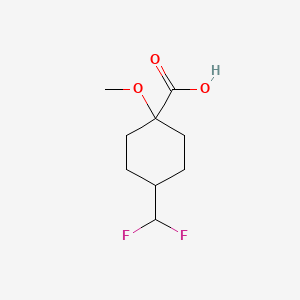
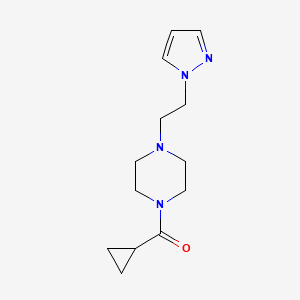
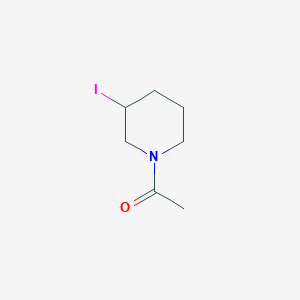
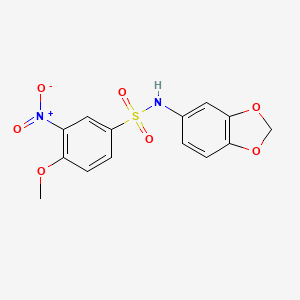
![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)
![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)
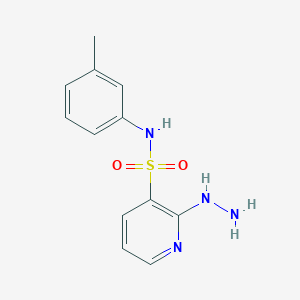
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)
